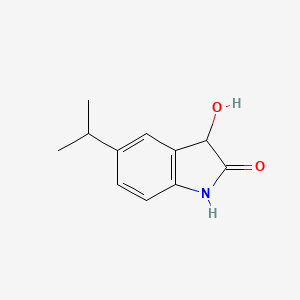
3-Hydroxy-5-(propan-2-YL)-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-(propan-2-YL)-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a hydroxy group, a propan-2-yl group, and a dihydroindolone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(propan-2-YL)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions
3-Hydroxy-5-(propan-2-YL)-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a fully saturated indoline derivative.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, fully saturated indoline derivatives, and various substituted indole derivatives.
科学研究应用
3-Hydroxy-5-(propan-2-YL)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Hydroxy-5-(propan-2-YL)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the indole core play crucial roles in its binding to biological targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Another indole derivative with anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with diagnostic significance.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
3-Hydroxy-5-(propan-2-YL)-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-hydroxy-5-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6,10,13H,1-2H3,(H,12,14) |
InChI 键 |
KIZUPKULOKYAHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
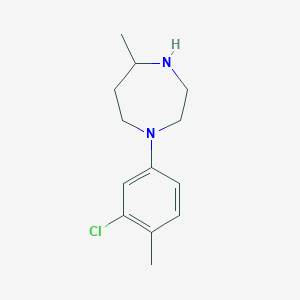
![2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde](/img/structure/B13227141.png)
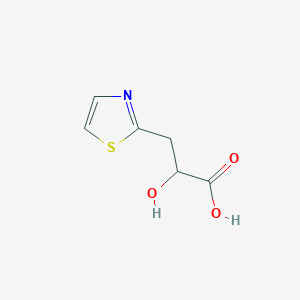
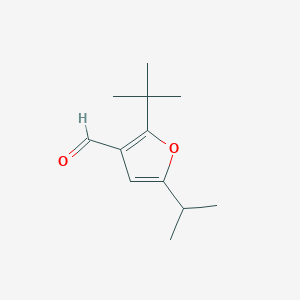
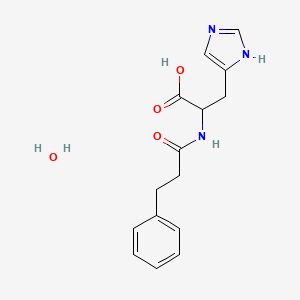

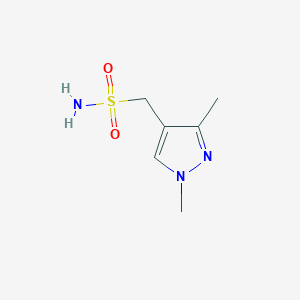
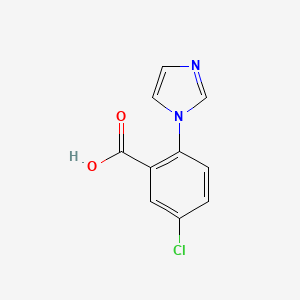
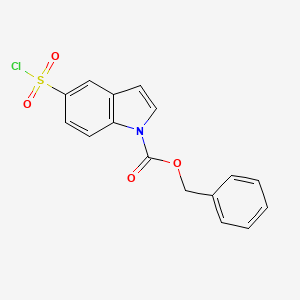
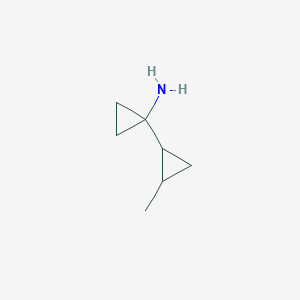
![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)
